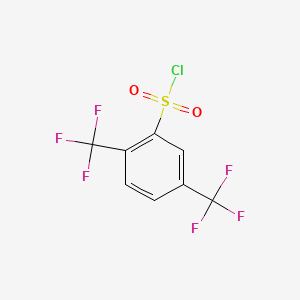

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride

説明

The compound 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride is a functional aromatic bis(sulfonyl chloride) that is of interest due to its potential as a building block in the synthesis of complex organic molecules and drug intermediates. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related aromatic sulfonyl chlorides and their derivatives, which can be extrapolated to understand the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of related aromatic sulfonyl chlorides often involves multistep reaction sequences. For instance, the synthesis of various multisulfonyl chlorides, including aromatic bis(sulfonyl chlorides), has been described using oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate and other masked nonreactive precursors . Similarly, the synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride, a related compound, was achieved through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene . These methods suggest that the synthesis of this compound could also be performed through a sequence of carefully controlled reactions, including halogenation and subsequent sulfonation steps.

Molecular Structure Analysis

The molecular structure of aromatic sulfonyl chlorides is characterized by the presence of a planar benzene ring with substituents that can influence the overall molecular geometry. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride was determined to be orthorhombic with a planar benzene ring and a dihedral angle between the benzene ring and the sulfonyl chloride group . This suggests that this compound would also exhibit a planar aromatic ring with substituents affecting its three-dimensional structure.

Chemical Reactions Analysis

Aromatic sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. The reactivity is often influenced by the electronic properties of the substituents on the benzene ring. For instance, the synthesis of novel sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involved the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . This indicates that this compound could also be used to introduce sulfonyl chloride groups into other molecules, serving as a versatile reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic sulfonyl chlorides are determined by their molecular structure and the nature of their substituents. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene revealed a trigonal bipyramidal coordination around the bismuth atom . Although this structure is not directly related to this compound, it provides insight into how sulfonyl groups can influence the overall geometry and physical properties of a compound. The presence of trifluoromethyl groups in this compound would likely contribute to its chemical stability and reactivity due to the strong electron-withdrawing effect of the fluorine atoms.

科学的研究の応用

Synthesis of Novel Pesticides

2,5-Bis(trifluoromethyl)benzenesulfonyl chloride has been utilized in the synthetic process of novel pesticides, such as Bistrifluron. This compound has shown potent growth-retarding activity against pests, making it a valuable asset in agricultural chemical research and industry production. The synthesis pathway includes several steps, starting with nitration, reduction, chlorination, and finally reaction with 2,6-difluorobenzoyl isocyanate, yielding a product with significant efficacy in pest management (Liu An-chan, 2015).

Development of Nanofiltration Membranes

The chemical has been used in the development of novel sulfonated thin-film composite nanofiltration membranes aimed at treating dye solutions. These membranes incorporate sulfonated aromatic diamine monomers to enhance water flux and dye rejection capabilities, highlighting the role of this compound in improving membrane hydrophilicity and separation performance (Yang Liu et al., 2012).

Green Chemistry Applications

It has also been applied in green chemistry for synthesizing benzenesulfonyl hydrazide using a safer chlorination agent, bis(trichloromethyl)carbonate (BTC), as an alternative to more hazardous chemicals. This process highlights the compound's role in developing environmentally friendlier synthetic routes (Zhang Hong-min, 2012).

Synthesis of Sulfonic Esters

The compound has been instrumental in the synthesis of sulfonic esters from 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols. These reactions have produced a variety of sulfonates, showcasing the versatility of this compound in organic synthesis, particularly in the generation of compounds with potential applications in materials science (I. Zyuzin, 2014).

Proton Exchange Membranes

Furthermore, its derivatives have been used in synthesizing fluorinated and non-fluorinated sulfonated polynaphthalimides, which serve as proton exchange membranes. These materials have shown promising properties, including thermal stability, mechanical strength, and high proton conductivity, making them suitable for use in fuel cells and other electrochemical devices (Yang Song et al., 2013).

Safety and Hazards

“2,5-Bis(trifluoromethyl)benzenesulfonyl chloride” is classified as Skin Corr. 1B and is dangerous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing thoroughly after handling, wearing protective equipment, and using only under a chemical fume hood .

作用機序

Target of Action

This compound is a type of benzenesulfonyl chloride, which are generally known to react with amines and alcohols to form sulfonamides and sulfonate esters, respectively . Therefore, it’s plausible that this compound may interact with proteins or other biological molecules containing these functional groups.

Mode of Action

As a sulfonyl chloride, it is likely to be reactive and may form covalent bonds with biological targets, leading to changes in their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride . For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.

特性

IUPAC Name |

2,5-bis(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEJLLXSUGLEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380834 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351003-22-0 | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

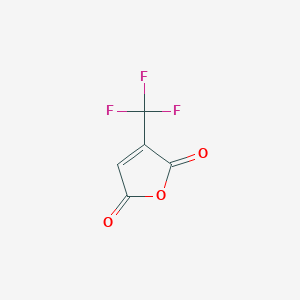

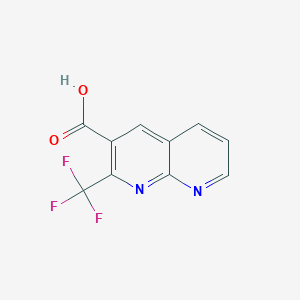

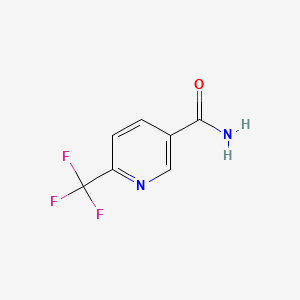

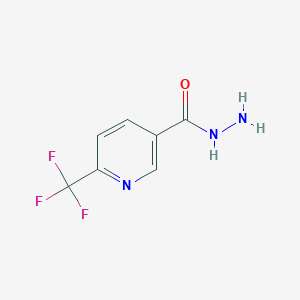

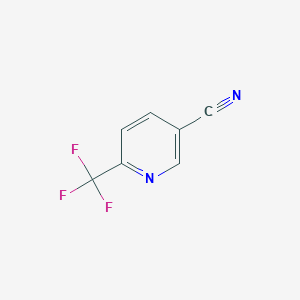

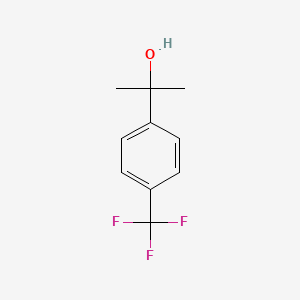

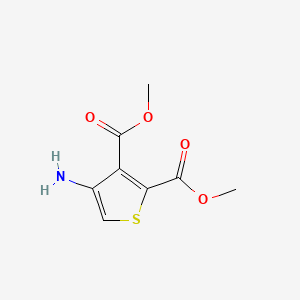

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)

![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)

![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)